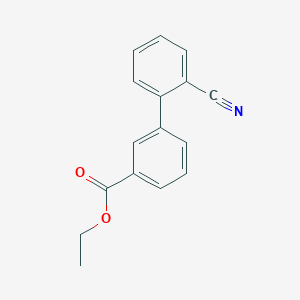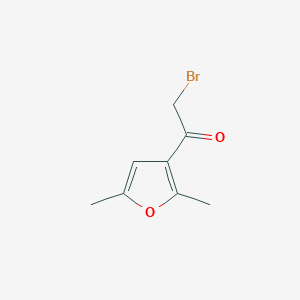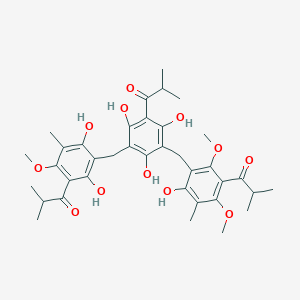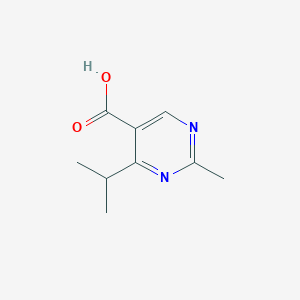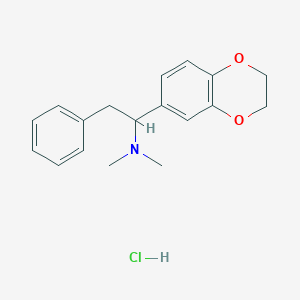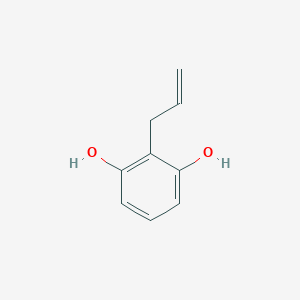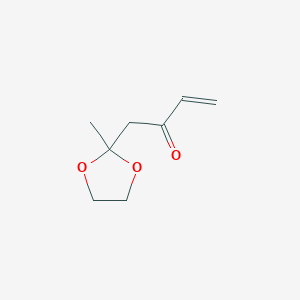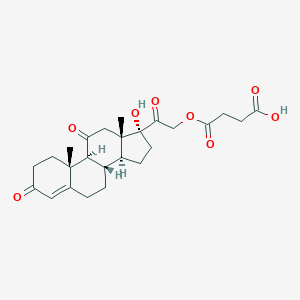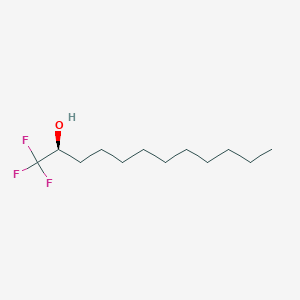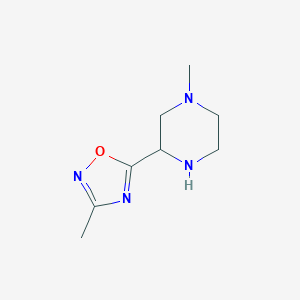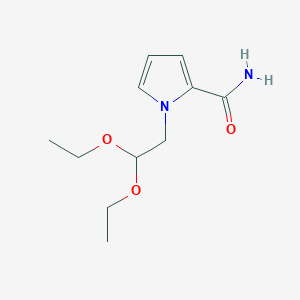
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide, also known as DEPC, is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has been found to have interesting biochemical and physiological effects.
作用机制
The mechanism of action of 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is not fully understood. However, it is believed that 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modifies RNA and proteins by reacting with specific functional groups, such as the amino and carboxyl groups. This modification can alter the structure and function of the RNA or protein, leading to changes in cellular processes.
Biochemical and Physiological Effects:
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been found to have various biochemical and physiological effects, including:
1. Inhibition of RNase activity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification of RNA can inhibit the activity of RNases, which are enzymes that degrade RNA. This can be useful in preserving RNA samples for analysis.
2. Inhibition of protease activity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification of proteins can inhibit the activity of proteases, which are enzymes that degrade proteins. This can be useful in preserving protein samples for analysis.
3. Modulation of neurotransmitter receptors: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor and the NMDA receptor. This can have implications for neuropharmacology research.
实验室实验的优点和局限性
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has several advantages for lab experiments, including:
1. Easy to use: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is easy to use and can be added directly to RNA or protein samples.
2. Low toxicity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has low toxicity and does not pose a significant health hazard.
3. Stable: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is stable and can be stored for long periods of time.
However, 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide also has some limitations for lab experiments, including:
1. Specificity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification is specific to certain functional groups, which may limit its use in certain experiments.
2. Reversibility: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification is reversible under certain conditions, which may affect the reliability of results.
3. Potential interference: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification may interfere with certain downstream applications, such as PCR and Western blotting.
未来方向
There are several future directions for research involving 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide, including:
1. Further understanding of the mechanism of action: More research is needed to fully understand how 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modifies RNA and proteins and how this modification affects cellular processes.
2. Development of new applications: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has potential applications in various fields, including neuropharmacology, RNA analysis, and protein analysis. Further research is needed to explore these applications.
3. Optimization of protocols: Current protocols for 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification may not be optimal for certain experiments. Further research is needed to optimize these protocols for specific applications.
Conclusion:
In conclusion, 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is a pyrrole derivative that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has potential applications in various fields and further research is needed to fully understand its properties and optimize its use in lab experiments.
合成方法
The synthesis of 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide involves the reaction of 2,2-diethoxyethylamine with pyrrole-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide as a white solid, which can be purified by recrystallization.
科学研究应用
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been used in various scientific research applications, including:
1. RNA modification: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is commonly used to modify RNA by reacting with the nucleotide bases, particularly adenine and cytosine. This modification can inhibit the activity of RNases, which are enzymes that degrade RNA.
2. Protein modification: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has also been used to modify proteins by reacting with histidine residues. This modification can inhibit the activity of proteases, which are enzymes that degrade proteins.
3. Neuropharmacology: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been found to have interesting effects on the central nervous system. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor and the NMDA receptor.
属性
CAS 编号 |
136927-44-1 |
|---|---|
产品名称 |
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide |
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
1-(2,2-diethoxyethyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H18N2O3/c1-3-15-10(16-4-2)8-13-7-5-6-9(13)11(12)14/h5-7,10H,3-4,8H2,1-2H3,(H2,12,14) |
InChI 键 |
NQSDPBPNALYIJV-UHFFFAOYSA-N |
SMILES |
CCOC(CN1C=CC=C1C(=O)N)OCC |
规范 SMILES |
CCOC(CN1C=CC=C1C(=O)N)OCC |
同义词 |
1-(2,2-DIETHOXYETHYL)PYRROLE-2-CARBOXAMIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





